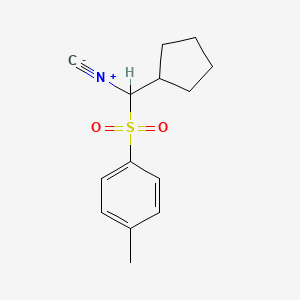

1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

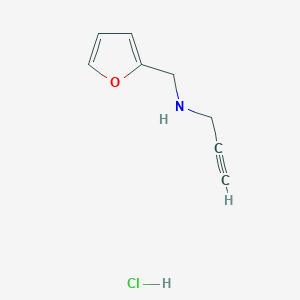

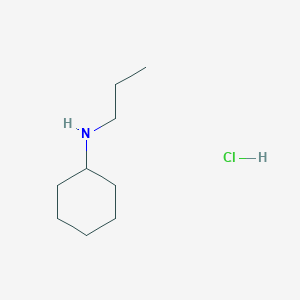

The compound “1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide” is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often biologically active and found in many natural products and pharmaceuticals . The “butan-2-yl” group is a butyl group attached at the second carbon .

Molecular Structure Analysis

The molecular structure of this compound would include a five-membered pyrrolidine ring with a carbonyl (C=O) at the 5-position and a butan-2-yl group attached at the 1-position. The “carboxamide” group indicates a carbonyl (C=O) and an amine (NH2) group attached to the same carbon .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrolidines and amides are known to participate in a variety of chemical reactions. For example, the amide group can undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-Pot Synthesis : Zeng et al. (2013) developed a one-pot base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, which includes 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This method involves a tandem Ugi condensation and intramolecular substitution at room temperature, providing a streamlined approach for creating these compounds (Zeng, Wang, Wu, & Ding, 2013).

Solution-Phase Combinatorial Synthesis : Malavašič et al. (2007) investigated the solution-phase combinatorial synthesis of 4-acylamino-5-oxopyrrolidine-2-carboxamides, a category that includes 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This research provides insights into efficient synthesis methods for these compounds (Malavašič et al., 2007).

Biological Activity and Pharmacological Applications

Antioxidant Activity : Tumosienė et al. (2019) synthesized various derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide, and evaluated their antioxidant activities. They found that several compounds demonstrated potent antioxidant properties, exceeding even that of ascorbic acid (Tumosienė et al., 2019).

Potential Antipsychotic Agents : Norman et al. (1996) evaluated heterocyclic carboxamides, a category including 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide, as potential antipsychotic agents. These compounds were assessed for their binding to dopamine and serotonin receptors and their ability to antagonize certain behavioral responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).

Antimicrobial Activity : In 2020, a study focused on synthesizing derivatives of pyrrole, including structures akin to 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide, for potential antimicrobial applications. These compounds demonstrated significant anti-staphylococcus activity, highlighting their potential in addressing microbial resistance (Biointerface Research in Applied Chemistry, 2020).

Structural and Conformational Studies

- Crystal Structure Analysis : Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of a solvated compound closely related to 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This research aids in understanding the structural aspects of these compounds, which is crucial for their potential application in drug design (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-butan-2-yl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-6(2)11-5-7(9(10)13)4-8(11)12/h6-7H,3-5H2,1-2H3,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKCWODOYZKEOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CC(CC1=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)